(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

Enantioselective synthesis Chiral resolution SAR studies

(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride (CAS 2229263-59-4) is a chiral, stereochemically defined cyclobutane derivative featuring a pyrazole substituent connected via a methylene linker to the cyclobutane ring, supplied as a dihydrochloride salt. Its molecular formula is C₈H₁₅Cl₂N₃ with a molecular weight of 224.13 g/mol.

Molecular Formula C8H15Cl2N3
Molecular Weight 224.13
CAS No. 2229263-59-4
Cat. No. B2870240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride
CAS2229263-59-4
Molecular FormulaC8H15Cl2N3
Molecular Weight224.13
Structural Identifiers
SMILESC1C(CC1N)CN2C=CC=N2.Cl.Cl
InChIInChI=1S/C8H13N3.2ClH/c9-8-4-7(5-8)6-11-3-1-2-10-11;;/h1-3,7-8H,4-6,9H2;2*1H
InChIKeyGUBSPZDVKLWTHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,3r)-3-((1H-Pyrazol-1-yl)methyl)cyclobutan-1-amine Dihydrochloride (CAS 2229263-59-4): Stereochemically Defined Cyclobutane-Pyrazole Building Block for Medicinal Chemistry


(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride (CAS 2229263-59-4) is a chiral, stereochemically defined cyclobutane derivative featuring a pyrazole substituent connected via a methylene linker to the cyclobutane ring, supplied as a dihydrochloride salt. Its molecular formula is C₈H₁₅Cl₂N₃ with a molecular weight of 224.13 g/mol . The compound serves as a structurally constrained scaffold for drug discovery applications, combining the conformational restriction of the cyclobutane ring with the hydrogen-bonding and π-stacking capabilities of the pyrazole pharmacophore [1].

Why Generic Substitution of (1R,3r)-3-((1H-Pyrazol-1-yl)methyl)cyclobutan-1-amine Dihydrochloride Risks Experimental Non-Reproducibility


This compound cannot be interchangeably substituted with its racemic mixture (CAS 2230789-59-8), its cis diastereomer (CAS 2230789-62-3), or its free base form (CAS 2111327-96-7) without compromising experimental reproducibility. The defined (1R,3r) stereochemistry provides a single, pure enantiomer versus the racemic mixture, which contains a 1:1 ratio of (1R,3r) and (1S,3s) enantiomers with potentially divergent biological target interactions [1]. The dihydrochloride salt form confers enhanced aqueous solubility and stability compared to the free base, directly impacting assay compatibility and formulation behavior [2]. The cyclobutane scaffold imparts conformational restriction that cannot be replicated by flexible-chain analogs, a property systematically documented in the medicinal chemistry literature [3].

Product-Specific Quantitative Evidence Guide: (1R,3r)-3-((1H-Pyrazol-1-yl)methyl)cyclobutan-1-amine Dihydrochloride vs. Closest Analogs


Stereochemical Purity: Single (1R,3r) Enantiomer vs. Racemic Mixture

The target compound (CAS 2229263-59-4) is supplied as the defined (1R,3r) enantiomer, contrasting with the racemic trans mixture (CAS 2230789-59-8) which contains equal amounts of (1R,3r) and (1S,3s) enantiomers [1]. In enantioselective biological systems, individual enantiomers of cyclobutane-containing drug candidates can exhibit divergent potency and target selectivity; the cyclobutane scaffold is increasingly employed in medicinal chemistry specifically for its ability to present pharmacophores in well-defined three-dimensional orientations [2]. The single enantiomer eliminates enantiomeric interference in structure-activity relationship (SAR) interpretation, whereas the racemate introduces confounding stereochemical variables [2].

Enantioselective synthesis Chiral resolution SAR studies

Dihydrochloride Salt Solubility Advantage vs. Free Base for Biological Assay Compatibility

The target compound is supplied as a dihydrochloride salt (molecular weight 224.13 g/mol) [1]. The free base form (CAS 2111327-96-7, molecular weight 151.21 g/mol) lacks the salt counterions . Dihydrochloride salt formation is a well-established strategy to enhance aqueous solubility of amine-containing compounds; the protonated amine species increases hydrophilicity and facilitates dissolution in aqueous biological assay media [2]. This salt form directly enables the compound's use in biochemical and cell-based assays without requiring organic co-solvents that may confound biological readouts [2].

Aqueous solubility Salt screening Assay compatibility

Cyclobutane Conformational Restriction Confers Defined 3D Pharmacophore Presentation vs. Flexible-Chain Analogs

The cyclobutane ring in the target compound provides a defined, puckered three-dimensional scaffold that restricts the spatial orientation of the amine and pyrazole pharmacophores. According to the comprehensive review by van der Kolk et al. (2022), cyclobutane rings in drug candidates have been employed to improve multiple factors including: preventing cis/trans isomerization, increasing metabolic stability, directing key pharmacophore groups, inducing conformational restriction, reducing planarity, and serving as aryl isosteres [1]. In contrast, flexible alkyl-chain analogs bearing the same functional groups (amine + pyrazole) present a larger ensemble of solution conformations, potentially reducing target binding affinity and selectivity [1]. The review documents that cyclobutane-containing drug candidates achieve submicromolar potency improvements attributed to conformational pre-organization [1].

Conformational restriction Pharmacophore design Metabolic stability

Pyrazole-Cyclobutane Scaffold Aligns with Sigma-1 Receptor Pharmacophore (Class-Level Evidence)

Cycloalkyl-annelated pyrazoles, which share the core structural features of the target compound (pyrazole linked to a cycloalkane ring), have been systematically characterized as sigma-1 receptor ligands. Corbera et al. (2006) reported that three novel series of druglike cycloalkyl-annelated pyrazoles display high affinity (pKi >8, corresponding to Ki <10 nM) for the sigma-1 receptor [1]. Structure-affinity relationships established in this study demonstrated that the cycloalkyl ring size and substitution pattern critically modulate sigma-1 vs. sigma-2 selectivity and hERG channel activity [1]. Selected compounds from these series achieved subnanomolar Ki values for sigma-1, favorable CYP450 inhibition profiles, metabolic stability in rat and human liver microsomes, and adequate Caco-2 permeability [1]. While the target compound itself has not been profiled in this assay system, its structural features are consistent with the sigma-1 pharmacophore mapped in this study [1].

Sigma-1 receptor CNS drug discovery Structure-affinity relationships

Divergent Diastereomer: (1R,3r) trans vs. (1s,3s) cis Configuration Alters Pharmacophore Geometry

The target compound (CAS 2229263-59-4) possesses trans relative stereochemistry (1R,3r configuration), which places the amine and pyrazolylmethyl substituents on opposite faces of the cyclobutane ring. The cis diastereomer (1s,3s)-3-(1H-pyrazol-1-yl)methylcyclobutan-1-amine (free base CAS 2230789-61-2) positions both substituents on the same face of the cyclobutane ring, resulting in a fundamentally different spatial relationship between the amine and pyrazole pharmacophores [1]. In cyclobutane-containing bioactive molecules, cis vs. trans configuration can dictate whether both pharmacophores can simultaneously engage their respective binding site sub-pockets, as the puckered cyclobutane ring enforces distinct dihedral angles between substituents [2]. The trans configuration of the target compound may be preferred for targets requiring an extended pharmacophore presentation, while the cis isomer presents a more compact geometry [2].

Diastereomer comparison Stereochemical SAR Cyclobutane stereochemistry

Computed Physicochemical Profile: TPSA 43.8 Ų and Balanced Lipophilicity Suggest CNS Drug-Like Properties

The computed topological polar surface area (TPSA) for the dihydrochloride salt scaffold is 43.8 Ų, with 3 hydrogen bond donors and 2 hydrogen bond acceptors [1]. For CNS drug discovery applications, TPSA values below 60-70 Ų are generally associated with favorable passive blood-brain barrier permeability [2]. The cyclobutane core contributes to balanced lipophilicity while providing conformational restriction, a combination valued in CNS drug design [2]. In comparison, larger cycloalkyl or aryl-fused pyrazole analogs typically exhibit higher TPSA values and increased molecular weight, potentially compromising CNS penetration [2]. Lead compounds from the cycloalkyl-annelated pyrazole series studied by Corbera et al. demonstrated favorable in vitro ADME properties including cell-membrane permeability in Caco-2 assays [3].

Physicochemical properties CNS drug-likeness ADME prediction

Best Research and Industrial Application Scenarios for (1R,3r)-3-((1H-Pyrazol-1-yl)methyl)cyclobutan-1-amine Dihydrochloride


Enantioselective Sigma-1 Receptor Ligand Discovery and CNS Lead Optimization

The (1R,3r) pure enantiomer, combined with the cycloalkyl-annelated pyrazole scaffold, aligns with the validated sigma-1 receptor pharmacophore mapped by Corbera et al. (2006), where related compounds achieved pKi >8 [1]. The defined stereochemistry enables unambiguous SAR interpretation in radioligand binding displacement assays, while the computed TPSA of 43.8 Ų and low molecular weight (224.13 g/mol) suggest favorable CNS penetration potential [2]. This scenario is most appropriate for medicinal chemistry teams pursuing sigma-1 receptor modulators for pain, depression, anxiety, or psychosis indications.

Structure-Based Drug Design Leveraging Conformationally Constrained Cyclobutane Scaffolds

The puckered cyclobutane ring provides a pre-organized three-dimensional scaffold that reduces the conformational entropy penalty upon target binding, a property documented across multiple drug discovery programs as reviewed by van der Kolk et al. (2022) [1]. The defined (1R,3r) trans configuration presents the amine and pyrazole pharmacophores in a fixed spatial relationship, making this compound suitable for fragment-based screening, X-ray crystallography soaking experiments, and computational docking studies where conformational heterogeneity must be minimized [1].

Synthesis of Enantiomerically Pure Building Block Libraries for Parallel SAR Exploration

The primary amine and pyrazole functionalities of the target compound offer orthogonal derivatization handles: the primary amine can undergo amide coupling, reductive amination, or sulfonylation, while the pyrazole nitrogen can participate in N-alkylation or metal-catalyzed cross-coupling reactions [1]. The single (1R,3r) enantiomer ensures that all downstream derivatives maintain defined stereochemistry, eliminating the need for chiral separation at later synthetic stages. The dihydrochloride salt form facilitates handling and dissolution in common organic synthesis solvents after free-basing [2].

Comparative Stereochemical Profiling: Trans (1R,3r) vs. Cis (1s,3s) Diastereomer Biological Evaluation

Systematic comparison of the trans (1R,3r) target compound with its cis (1s,3s) diastereomer (CAS 2230789-61-2) can reveal the impact of relative stereochemistry on target binding, selectivity, and functional activity [1]. Such stereochemical SAR studies are essential for optimizing cyclobutane-containing lead series, as the distinct three-dimensional presentation of pharmacophores in trans vs. cis configurations can lead to divergent biological profiles [2]. The availability of both diastereomers as pure, defined stereoisomers from commercial sources enables this comparative experimental paradigm.

Quote Request

Request a Quote for (1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.